![molecular formula C13H14ClN3O B3724692 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3724692.png)
2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone
Descripción general
Descripción
2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone, also known as CPP, is a synthetic compound that has been used extensively in scientific research. CPP is a pyrimidinone derivative that has been shown to have a variety of biochemical and physiological effects. We will also explore future directions for research involving CPP.
Mecanismo De Acción
2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone acts as a competitive antagonist of the NMDA receptor. It binds to the receptor at the same site as glutamate, which is the natural ligand for the receptor. By blocking the receptor, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has a variety of biochemical and physiological effects. It has been shown to impair learning and memory processes in animal models. 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has also been shown to have neuroprotective effects, particularly in the context of ischemic injury. Additionally, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to have analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone is a useful tool for studying the NMDA receptor and its role in various biological processes. However, there are some limitations to its use in laboratory experiments. For example, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone is not selective for the NMDA receptor and can also bind to other ionotropic glutamate receptors. Additionally, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has a relatively short half-life, which can make it difficult to use in certain experimental designs.
Direcciones Futuras
There are many potential future directions for research involving 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone. One area of interest is the role of the NMDA receptor in psychiatric disorders such as depression and schizophrenia. 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone could be used as a tool to study the role of the NMDA receptor in these disorders and to develop new treatments. Additionally, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone could be used to study the role of the NMDA receptor in other neurological disorders such as epilepsy and traumatic brain injury. Finally, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone could be used to develop new drugs that target the NMDA receptor with greater specificity and efficacy.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has also been used to study the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-chloroanilino)-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-2-3-11-8-12(18)17-13(16-11)15-10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDXLMFSNDULMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814569 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



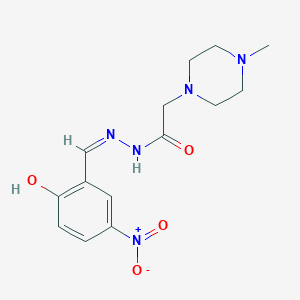
![4-hydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724630.png)
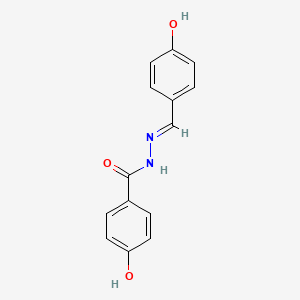
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3724638.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724645.png)
![2-(4-biphenylyloxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B3724654.png)
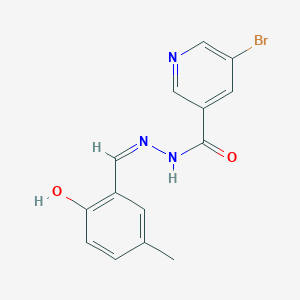
![N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B3724671.png)
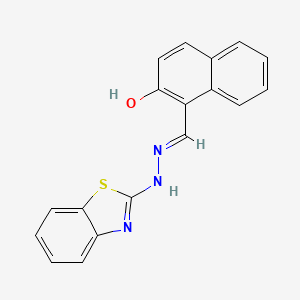
![2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone](/img/structure/B3724682.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate](/img/structure/B3724690.png)
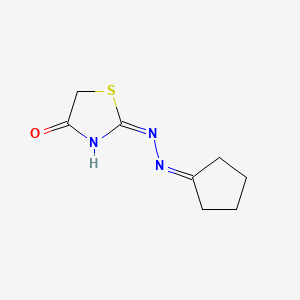
![2-{1-phenyl-3-[2-(2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B3724706.png)
methyl]amino}-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propanoate](/img/structure/B3724712.png)